Differentiation via Synthetic Pathway Feasibility: 5-Ethyl-2-phenylthiazole as a Patent-Documented Intermediate
5-Ethyl-2-phenylthiazole is explicitly documented as a synthetic intermediate in the preparation of human protein tyrosine phosphatase beta (HPTP-β) inhibitors, as disclosed in patent literature [1]. This specific substitution pattern is required for subsequent functionalization to generate the active pharmacophore. In contrast, the unsubstituted 2-phenylthiazole parent compound lacks the 5-ethyl handle necessary for this particular synthetic route, while alternative 5-position substituents such as 5-methyl or 5-phenyl would produce different intermediates not suitable for the same downstream transformations.
| Evidence Dimension | Patent-documented synthetic utility as intermediate |
|---|---|
| Target Compound Data | 5-ethyl-2-phenylthiazole cited in patent JP5261383B2 as a synthetic intermediate for HPTP-β inhibitor preparation |
| Comparator Or Baseline | 2-Phenylthiazole (unsubstituted parent, CAS 1826-11-5) - not documented in this patent context; 5-phenylthiazole analogs - different synthetic utility documented for DGAT1 inhibition |
| Quantified Difference | The 5-ethyl group provides a site for further derivatization and influences the reactivity and solubility profile relative to unsubstituted 2-phenylthiazole; no numerical data available due to the nature of synthetic methodology patents |
| Conditions | Synthetic methodology context as described in patent JP5261383B2 (expired - fee related status) |
Why This Matters
For researchers developing HPTP-β inhibitors or structurally related compounds, procurement of the patent-specified intermediate ensures synthetic route reproducibility and compliance with prior art documentation.
- [1] JP5261383B2. Human protein tyrosine phosphatase inhibitors and methods of use. Japan Patent Office, 2013. View Source
